
1-methyl-1H-indole-3-carbaldehyde (4-methyl-2-quinolinyl)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-1H-indole-3-carbaldehyde (4-methyl-2-quinolinyl)hydrazone, also known as MIQC, is a chemical compound that has been widely used in scientific research due to its unique properties. MIQC is a hydrazone derivative of indole-3-carbaldehyde and quinoline, and it has been synthesized using various methods.
作用機序
The mechanism of action of 1-methyl-1H-indole-3-carbaldehyde (4-methyl-2-quinolinyl)hydrazone is not fully understood, but it is believed to involve the formation of a complex with metal ions or other biomolecules. This compound has been shown to inhibit the activity of metalloproteins, which are enzymes that require metal ions for their function. This compound may also act as an antioxidant by scavenging free radicals and reactive oxygen species.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of metalloproteins, the chelation of metal ions, and the scavenging of free radicals and reactive oxygen species. This compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's disease. This compound has also been shown to have antitumor effects in cancer cell lines.
実験室実験の利点と制限
1-methyl-1H-indole-3-carbaldehyde (4-methyl-2-quinolinyl)hydrazone has several advantages for lab experiments, including its fluorescent properties, metal ion chelation ability, and antioxidant properties. This compound is also relatively easy to synthesize and has a high yield. However, this compound has some limitations, including its instability in aqueous solutions and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the research on 1-methyl-1H-indole-3-carbaldehyde (4-methyl-2-quinolinyl)hydrazone. One direction is the development of this compound-based fluorescent probes for the detection and quantification of metal ions in biological samples. Another direction is the investigation of the therapeutic potential of this compound for the treatment of oxidative stress-related diseases such as Alzheimer's disease. Additionally, the development of this compound-based metal ion chelators for the treatment of metal ion overload diseases such as Wilson's disease is another potential future direction.
合成法
1-methyl-1H-indole-3-carbaldehyde (4-methyl-2-quinolinyl)hydrazone can be synthesized using various methods, including condensation reaction, microwave-assisted synthesis, and one-pot synthesis. The most common method is the condensation reaction, which involves the reaction of indole-3-carbaldehyde and 4-methyl-2-quinolinyl hydrazine in the presence of a suitable solvent and a catalyst. The reaction produces this compound as a yellow solid with a high yield.
科学的研究の応用
1-methyl-1H-indole-3-carbaldehyde (4-methyl-2-quinolinyl)hydrazone has been widely used in scientific research due to its unique properties, including its ability to act as a fluorescent probe, metal ion chelator, and antioxidant. This compound has been used in various fields of research, including biochemistry, pharmacology, and medicinal chemistry. This compound has been used as a fluorescent probe for the detection and quantification of metal ions such as copper, iron, and zinc. This compound has also been used as a metal ion chelator for the treatment of metal ion overload diseases such as Wilson's disease. This compound has been shown to have antioxidant properties, which make it a potential therapeutic agent for the treatment of oxidative stress-related diseases such as Alzheimer's disease.
特性
IUPAC Name |
4-methyl-N-[(E)-(1-methylindol-3-yl)methylideneamino]quinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4/c1-14-11-20(22-18-9-5-3-7-16(14)18)23-21-12-15-13-24(2)19-10-6-4-8-17(15)19/h3-13H,1-2H3,(H,22,23)/b21-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRMVSDPSXZIQTG-CIAFOILYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)NN=CC3=CN(C4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC2=CC=CC=C12)N/N=C/C3=CN(C4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

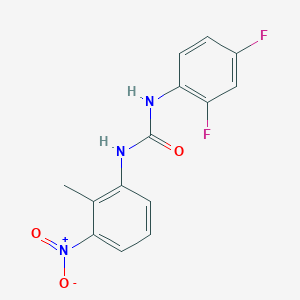
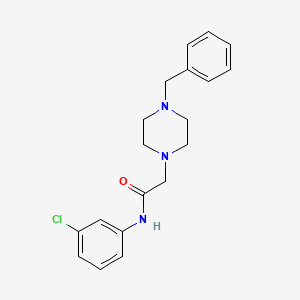
![3-[(3-fluorobenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5786277.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-(4-isopropylphenyl)-6-methyl-4-quinolinecarbohydrazide](/img/structure/B5786298.png)
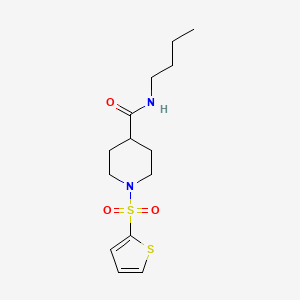
![N-ethyl-3,5-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5786312.png)
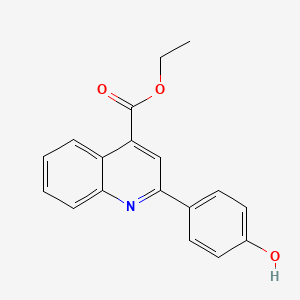

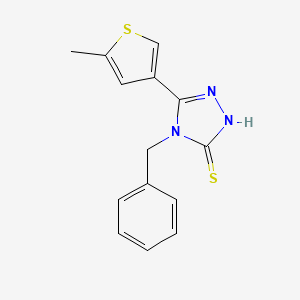
![2-methoxy-5-methyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5786339.png)
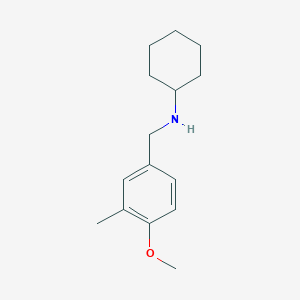
![N-({[4-chloro-2-(trifluoromethyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5786354.png)
![6-chloro-4-ethyl-7-[(4-fluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5786360.png)
